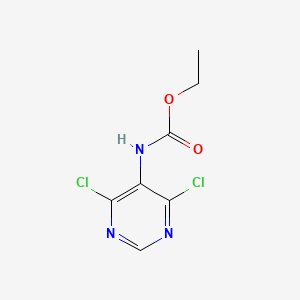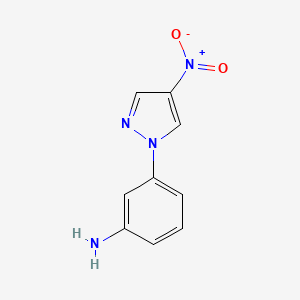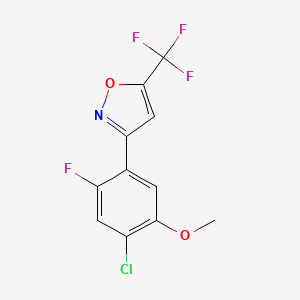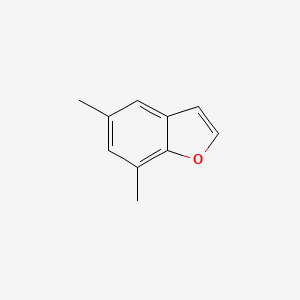![molecular formula C12H4Cl3FO B12898218 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan CAS No. 669767-00-4](/img/structure/B12898218.png)
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a structure consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the dibenzofuran core .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran derivatives. For instance, the chlorination and fluorination of dibenzofuran can be carried out using reagents such as chlorine gas and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective halogenation reactions to introduce the chlorine and fluorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve high yields and purity .
化学反应分析
Types of Reactions
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological activity .
相似化合物的比较
Similar Compounds
Dibenzofuran: The parent compound of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan, which lacks the halogen substituents.
2-(4-Fluorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
669767-00-4 |
|---|---|
分子式 |
C12H4Cl3FO |
分子量 |
289.5 g/mol |
IUPAC 名称 |
1,2,3-trichloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H4Cl3FO/c13-6-4-8-9(11(15)10(6)14)5-2-1-3-7(16)12(5)17-8/h1-4H |
InChI 键 |
ZVEJTRYPVTUNCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)OC3=CC(=C(C(=C23)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



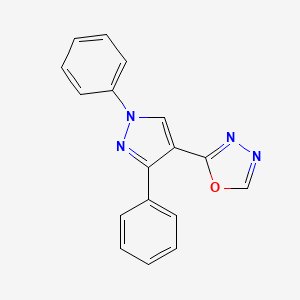
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
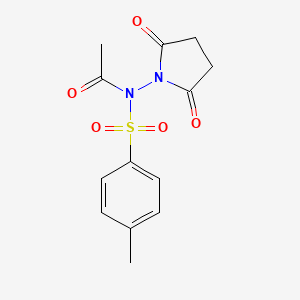
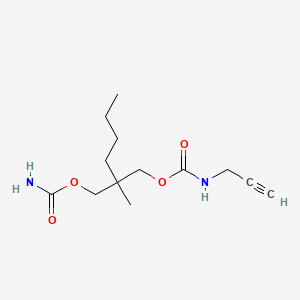
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
